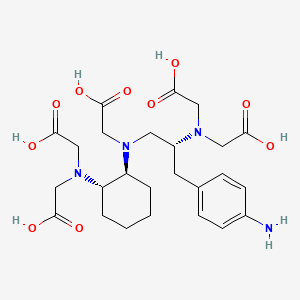

p-NH2-CHX-A"-DTPA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H36N4O10 |

|---|---|

Molecular Weight |

552.6 g/mol |

IUPAC Name |

2-[[(2R)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[(1S,2S)-2-[bis(carboxymethyl)amino]cyclohexyl]amino]acetic acid |

InChI |

InChI=1S/C25H36N4O10/c26-17-7-5-16(6-8-17)9-18(27(11-21(30)31)12-22(32)33)10-28(13-23(34)35)19-3-1-2-4-20(19)29(14-24(36)37)15-25(38)39/h5-8,18-20H,1-4,9-15,26H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H,38,39)/t18-,19+,20+/m1/s1 |

InChI Key |

VFIMOMHTMFXXPG-AABGKKOBSA-N |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N(C[C@@H](CC2=CC=C(C=C2)N)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |

Canonical SMILES |

C1CCC(C(C1)N(CC(CC2=CC=C(C=C2)N)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Bifunctional Chelator "p-NH2-CHX-A"-DTPA" for Advanced Radiopharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted radionuclide therapy and molecular imaging, the choice of a bifunctional chelator is paramount to the successful development of effective and stable radiopharmaceuticals. Among the array of chelating agents, "p-NH2-CHX-A"-DTPA" has emerged as a significant contender, offering robust coordination chemistry for a variety of medically relevant radionuclides. This technical guide provides an in-depth overview of this chelator, its chemical identity, and its application in the development of targeted radiopharmaceuticals, with a focus on experimental methodologies and quantitative data.

The full chemical name of "this compound" is (R)-2-Amino-3-(4-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid . This molecule is a derivative of diethylenetriaminepentaacetic acid (DTPA), engineered to enhance the in vivo stability of its radiometal complexes.

Core Characteristics and Applications

"this compound" is a bifunctional chelating agent, meaning it possesses two key functional domains: a polyaminocarboxylate core that strongly binds to metal ions (radionuclides), and a reactive functional group (the p-amino group) that allows for covalent conjugation to biomolecules, such as monoclonal antibodies (mAbs). The presence of a cyclohexane ring in the backbone of the molecule imparts rigidity, which contributes to the kinetic inertness of the resulting radiometal complexes, a critical factor for minimizing the release of free radionuclides in vivo.

The para-amino group on the phenyl ring serves as a versatile handle for chemical modification. It is often converted to an isothiocyanate group (-N=C=S) to create p-SCN-Bn-CHX-A"-DTPA, which readily reacts with primary amines (e.g., the ε-amino group of lysine residues) on proteins to form stable thiourea linkages. This conjugation strategy is widely employed to attach the chelator to monoclonal antibodies for targeted radioimmunotherapy and radioimmunoimaging.

Experimental Protocols

Conjugation of p-SCN-Bn-CHX-A"-DTPA to Monoclonal Antibodies (e.g., Trastuzumab)

This protocol outlines the general steps for conjugating the isothiocyanate derivative of "this compound" to a monoclonal antibody.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

p-SCN-Bn-CHX-A"-DTPA.

-

Sodium bicarbonate buffer (0.1 M, pH 9.0).

-

PD-10 desalting column (or equivalent size-exclusion chromatography system).

-

Sterile, metal-free reaction vials.

Procedure:

-

Antibody Preparation: The antibody solution is buffer-exchanged into 0.1 M sodium bicarbonate buffer (pH 9.0) using a desalting column to a final concentration of 5-10 mg/mL.

-

Chelator Preparation: A stock solution of p-SCN-Bn-CHX-A"-DTPA is prepared in a small volume of anhydrous dimethyl sulfoxide (DMSO).

-

Conjugation Reaction: The chelator solution is added to the antibody solution at a specific molar ratio (e.g., 10:1 chelator:antibody). The reaction mixture is incubated at room temperature for 1-2 hours with gentle mixing.

-

Purification: The resulting immunoconjugate (e.g., CHX-A"-DTPA-Trastuzumab) is purified from unconjugated chelator using a PD-10 desalting column equilibrated with a suitable buffer for storage (e.g., 0.1 M sodium acetate, pH 6.0).

-

Characterization: The number of chelators conjugated per antibody molecule (chelate-to-antibody ratio) can be determined using methods such as MALDI-TOF mass spectrometry or a colorimetric assay with a known metal ion.

Radiolabeling of CHX-A"-DTPA-Antibody Conjugates with Lutetium-177

This protocol describes the radiolabeling of the immunoconjugate with the therapeutic radionuclide ¹⁷⁷Lu.

Materials:

-

CHX-A"-DTPA-antibody conjugate in 0.1 M sodium acetate buffer (pH 6.0).

-

¹⁷⁷LuCl₃ solution in dilute HCl.

-

Gentisic acid solution (50 mg/mL).

-

Sterile, metal-free reaction vial.

-

Instant thin-layer chromatography (ITLC) system for quality control.

Procedure:

-

Reaction Setup: In a sterile vial, the CHX-A"-DTPA-antibody conjugate is mixed with a small volume of gentisic acid solution, which acts as a radioprotectant.

-

Radiolabeling: The required activity of ¹⁷⁷LuCl₃ is added to the vial. The reaction mixture is incubated at room temperature for 15-30 minutes.[1]

-

Quality Control: The radiochemical purity of the resulting ¹⁷⁷Lu-CHX-A"-DTPA-antibody is determined by ITLC. A high radiochemical purity (>95%) is typically achieved.[1][2]

-

Purification (if necessary): If the radiochemical purity is below the desired level, the product can be purified using a PD-10 desalting column.

Quantitative Data

The performance of "this compound" and its derivatives in forming stable radiopharmaceutical agents has been quantitatively evaluated in numerous studies. The following tables summarize key data from the literature.

| Parameter | Value | Reference |

| Radiochemical Purity of ¹⁷⁷Lu-CHX-A"-DTPA-Trastuzumab | >95% | [1][2] |

| In Vitro Stability in Saline | Good | |

| Immunoreactivity of ¹⁷⁷Lu-CHX-A"-DTPA-Trastuzumab | Maintained | |

| Binding Affinity (Kd) to HER2-positive cells (SKBR3) | 1.01 ± 0.13 nM |

| Time Point | ¹⁷⁷Lu-CHX-A"-DTPA-Trastuzumab | ¹⁷⁷Lu-DOTATATE | Reference |

| 24 hours | High stability | 23% ± 5% intact in plasma | |

| 96 hours | High stability | 1.7% ± 0.9% intact in plasma |

Visualizations

Experimental Workflow for Radioimmunoconjugate Preparation and Evaluation

Caption: Experimental workflow for the preparation and evaluation of a radioimmunoconjugate.

Conceptual Diagram of Targeted Radioimmunotherapy

Caption: Conceptual overview of targeted radioimmunotherapy using a CHX-A"-DTPA conjugate.

Conclusion

"this compound" and its derivatives represent a class of highly effective bifunctional chelators for the development of next-generation radiopharmaceuticals. Their ability to form stable complexes with a range of therapeutic and diagnostic radionuclides, coupled with well-established conjugation chemistries, makes them a valuable tool for researchers and drug developers in the field of nuclear medicine. The detailed protocols and quantitative data presented in this guide are intended to facilitate the adoption and optimization of this technology for the creation of novel targeted radiopharmaceutical agents.

References

The Bifunctional Chelator p-NH2-CHX-A"-DTPA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of p-NH2-CHX-A"-DTPA and its derivatives in research, focusing on its application as a bifunctional chelator for the development of radioimmunoconjugates for targeted imaging and therapy.

Introduction to this compound

p-Aminobenzyl-cyclohexyl-diethylenetriaminepentaacetic acid, commonly abbreviated as this compound, is a highly effective bifunctional chelating agent (BFC). Its chemical structure is based on a DTPA (diethylenetriaminepentaacetic acid) backbone, which is a powerful chelator for a variety of radiometals, modified with a cyclohexyl group for increased stability and a p-aminobenzyl group for conjugation to biomolecules. The full chemical name for a common variant is [(R)-2-Amino-3-(4-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid[1].

The primary role of this compound in research is to securely bind a therapeutic or diagnostic radionuclide and covalently attach it to a targeting molecule, most commonly a monoclonal antibody (mAb). This creates a radioimmunoconjugate that can be used for:

-

Radioimmunotherapy (RIT): Delivering a cytotoxic radiation dose directly to cancer cells.

-

Radioimmunoimaging (RII): Visualizing the location and extent of disease through techniques like SPECT (Single Photon Emission Computed Tomography) or PET (Positron Emission Tomography).

The p-amino (-NH2) group on the benzyl ring can be readily converted to other reactive functional groups, such as isothiocyanate (-NCS) or maleimide, to facilitate conjugation to proteins. The isothiocyanate derivative, p-SCN-Bn-CHX-A"-DTPA, is frequently used to react with primary amine groups (e.g., lysine residues) on antibodies.

Advantages of CHX-A"-DTPA Derivatives

CHX-A"-DTPA is often considered a "gold standard" chelator for certain radiometals and offers several advantages over other chelators, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid):

-

Mild Radiolabeling Conditions: Unlike DOTA, which often requires heating (60–90 °C) for efficient radiolabeling, CHX-A"-DTPA can be effectively radiolabeled at room temperature[2]. This is a significant advantage when working with temperature-sensitive biomolecules like antibodies.

-

Faster Radiolabeling Kinetics: Radiolabeling with CHX-A"-DTPA is typically faster than with DOTA, with high radiochemical yields achieved in as little as 15-30 minutes at ambient temperatures[2].

-

High In Vivo Stability: The cyclohexyl backbone enhances the rigidity of the DTPA structure, leading to radioimmunoconjugates with excellent in vivo stability, minimizing the premature release of the radionuclide[1].

Experimental Protocols

The following sections provide generalized experimental protocols for the conjugation of this compound derivatives to antibodies and subsequent radiolabeling. It is important to note that specific parameters may need to be optimized for different antibodies and radionuclides.

Antibody Conjugation with p-SCN-Bn-CHX-A"-DTPA

This protocol describes the conjugation of the isothiocyanate derivative of CHX-A"-DTPA to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., bicarbonate buffer, pH 8.5-9.0)

-

p-SCN-Bn-CHX-A"-DTPA

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., PD-10)

-

Chelate-free buffer (e.g., 0.5 M ammonium acetate, pH 7.0)

Procedure:

-

Antibody Preparation: Dialyze the mAb against bicarbonate buffer (0.1 M, pH 8.5-9.0) to ensure the availability of deprotonated amine groups for reaction.

-

Chelator Solution Preparation: Dissolve p-SCN-Bn-CHX-A"-DTPA in anhydrous DMSO to a concentration of 10-20 mg/mL immediately before use.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the p-SCN-Bn-CHX-A"-DTPA solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.

-

Incubation: Gently mix the reaction mixture and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Purification: Purify the resulting immunoconjugate (mAb-CHX-A"-DTPA) using a size-exclusion chromatography column (e.g., PD-10) pre-equilibrated with a chelate-free buffer to remove unconjugated chelator.

-

Characterization: Determine the average number of chelators conjugated per antibody molecule using methods such as MALDI-TOF mass spectrometry or a colorimetric assay (e.g., Arsenazo III assay).

Radiolabeling of mAb-CHX-A"-DTPA Conjugates

This protocol outlines the radiolabeling of the immunoconjugate with a trivalent radiometal, such as Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y).

Materials:

-

mAb-CHX-A"-DTPA immunoconjugate in a suitable buffer (e.g., 0.5 M ammonium acetate, pH 5.5-6.5)

-

Radionuclide solution (e.g., ¹⁷⁷LuCl₃ in 0.05 M HCl)

-

Quenching solution (e.g., 50 mM DTPA or EDTA solution)

-

Size-exclusion chromatography column (e.g., PD-10)

-

Instant thin-layer chromatography (ITLC) system for quality control

Procedure:

-

Reaction Setup: In a sterile, metal-free microcentrifuge tube, combine the mAb-CHX-A"-DTPA conjugate with the radionuclide solution. The final pH of the reaction mixture should be adjusted to 5.5-6.5.

-

Incubation: Incubate the reaction mixture at room temperature for 15-60 minutes.

-

Quenching: Add a small volume of the quenching solution (e.g., 50 mM DTPA) to chelate any unbound radionuclide.

-

Quality Control: Determine the radiochemical purity (RCP) of the radiolabeled antibody using ITLC. A high RCP (>95%) indicates successful labeling.

-

Purification: If necessary, purify the radiolabeled immunoconjugate from unbound radionuclide and quenched chelator using a size-exclusion chromatography column (e.g., PD-10) pre-equilibrated with a suitable buffer (e.g., saline or PBS).

-

Final Characterization: Determine the specific activity of the final product (e.g., in MBq/mg or mCi/mg) and assess its immunoreactivity using an in vitro binding assay.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing CHX-A"-DTPA-based radioimmunoconjugates.

Table 1: Radiolabeling Efficiency and In Vitro Stability

| Radioimmunoconjugate | Radionuclide | Radiolabeling Conditions | Radiochemical Purity (%) | In Vitro Stability (Human Serum) | Reference |

| ¹⁷⁷Lu-CHX-A"-DTPA-Nimotuzumab | ¹⁷⁷Lu | Room Temp, 30 min | >98 | Good stability up to 4 days at 37°C | [3] |

| ⁹⁰Y-CHX-A"-DTPA-Trastuzumab | ⁹⁰Y | Room Temp, 15 min | >95 | 87.1 ± 0.9% intact after 96h at 37°C | |

| ¹¹¹In-CHX-A"-DTPA-Z₂₃₉₅-C | ¹¹¹In | Room Temp, 10 min | >99 | Not specified | |

| ¹⁷⁷Lu-CHX-A"-DTPA-Rituximab | ¹⁷⁷Lu | Not specified | >95 | Not specified |

Table 2: In Vivo Biodistribution of ¹⁷⁷Lu-CHX-A"-DTPA based Radioimmunoconjugates in Tumor-Bearing Mice (%ID/g ± SD)

| Organ/Tissue | ¹⁷⁷Lu-CHX-A"-DTPA-DVD (BT-474 Xenografts) | ¹⁷⁷Lu-CHX-A"-DTPA-Trastuzumab (BT-474 Xenografts) |

| Time Point | 24 h | 120 h |

| Blood | 16.5 ± 2.6 | 6.8 ± 1.5 |

| Heart | 3.3 ± 0.5 | 1.8 ± 0.4 |

| Lungs | 5.2 ± 0.9 | 3.1 ± 0.6 |

| Liver | 3.7 ± 1.2 | 3.4 ± 1.3 |

| Spleen | 2.6 ± 0.4 | 2.0 ± 0.4 |

| Kidneys | 3.6 ± 0.6 | 2.3 ± 0.5 |

| Muscle | 1.8 ± 0.3 | 1.1 ± 0.2 |

| Bone | 2.1 ± 0.4 | 1.5 ± 0.3 |

| Tumor | 17.5 ± 11.1 | 38.8 ± 9.2 |

Data adapted from.

Table 3: In Vivo Biodistribution of ¹¹¹In-CHX-A"-DTPA-Z₂₃₉₅-C in Mice with SKOV-3 Xenografts (%ID/g ± SD)

| Organ/Tissue | 4 h post-injection | 24 h post-injection |

| Blood | 0.20 ± 0.08 | 0.03 ± 0.01 |

| Liver | 0.5 ± 0.1 | 0.3 ± 0.1 |

| Spleen | 0.2 ± 0.1 | 0.1 ± 0.0 |

| Kidneys | 12.1 ± 2.9 | 7.9 ± 2.1 |

| Bone | 0.4 ± 0.1 | 0.2 ± 0.1 |

| Tumor | 17.3 ± 4.8 | 10.5 ± 3.5 |

| Tumor-to-Blood Ratio | 86 ± 46 | 350 ± 150 |

Data adapted from.

Visualizations

Experimental Workflow for Radioimmunoconjugate Preparation

Caption: Workflow for the preparation of a radioimmunoconjugate.

Logical Relationship of Radioimmunoconjugate Components for Targeted Delivery

Caption: Components of a radioimmunoconjugate for targeted delivery.

Conclusion

This compound and its derivatives are invaluable tools in the development of next-generation radiopharmaceuticals. Their ability to be radiolabeled under mild conditions, coupled with the high stability of the resulting radioimmunoconjugates, makes them a preferred choice for many applications in radioimmunotherapy and radioimmunoimaging. This guide provides a foundational understanding and practical protocols for researchers looking to utilize this powerful bifunctional chelator in their work. Further optimization of the described methods will be necessary for specific applications and biomolecules.

References

- 1. A Novel Bifunctional Maleimido CHX-A” Chelator for Conjugation to Thiol-Containing Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of 177 Lu-labeled Nimotuzumab for radioimmunotherapy of EGFR-positive cancers: Comparison of DOTA and CHX-A″-DTPA as bifunctional chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bifunctional Chelator p-NH2-CHX-A"-DTPA

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The development of effective targeted radiopharmaceuticals is a cornerstone of modern nuclear medicine, enabling both precise diagnostic imaging and potent therapeutic intervention. A critical component in the design of these agents is the bifunctional chelator (BFC), which securely binds a radiometal while providing a reactive moiety for conjugation to a biological targeting vector, such as a monoclonal antibody (mAb). This technical guide provides a comprehensive overview of p-NH2-CHX-A"-DTPA, a significant derivative of diethylenetriaminepentaacetic acid (DTPA). We will delve into its chemical structure, key properties, and its application in the development of radioimmunoconjugates. This document includes a compilation of quantitative data, detailed experimental methodologies, and visualizations to facilitate a deeper understanding for researchers in the field.

Introduction to this compound

This compound, with the chemical name [(R)-2-Amino-3-(4-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid, is an acyclic aminopolycarboxylate chelating agent. It represents an advancement over traditional DTPA-based chelators. The incorporation of a cyclohexane ring into the ethylenediamine backbone of DTPA introduces rigidity to the structure. This pre-organizes the ligand for metal coordination, resulting in radiometal complexes with significantly enhanced kinetic inertness and in vivo stability compared to those of simpler DTPA derivatives.[1][2]

The "p-NH2" designation refers to the primary amine group on the phenyl ring, which serves as a versatile chemical handle. This amine group is often the starting point for synthesizing derivatives with specific reactive functionalities for bioconjugation, most notably the p-isothiocyanato (-NCS) group for reaction with primary amines on proteins.[1] This makes this compound a key precursor in the production of clinically relevant radioimmunoconjugates.

Chemical Structure and Synthesis

The structural integrity of CHX-A"-DTPA is fundamental to its superior performance. The rigid cyclohexyl backbone helps to prevent the dissociation of the radiometal in vivo, a common issue with more flexible linear chelators.[2]

Core Structure

The molecule is built upon a DTPA framework, which provides five carboxylate arms and three nitrogen atoms for metal coordination. The key modification is the trans-1,2-diaminocyclohexane backbone. The "A"" designation refers to a specific stereoisomer of the chelator.

Synthetic Pathways

The synthesis of CHX-A"-DTPA and its derivatives is a multi-step process. While detailed proprietary methods may vary, the general strategy involves the construction of the DTPA arms around a central cyclohexyl-containing diamine scaffold.[1] A key intermediate is the tert-butyl ester protected p-amino functionalized CHX-A” DTPA.

For researchers looking to create bioconjugates, the p-amino precursor is typically converted into a more reactive form.

-

Isothiocyanate Derivative (p-SCN-Bn-CHX-A"-DTPA): The most common derivative is formed by reacting the p-amino group with thiophosgene or a related reagent to create the highly reactive isothiocyanate group (-NCS). This group efficiently reacts with the ε-amino groups of lysine residues on monoclonal antibodies and other proteins to form a stable thiourea bond.

-

Maleimide Derivative: A novel maleimido derivative has also been developed. The synthesis involves reacting the tert-butyl protected p-amino precursor with N-ε-maleimidocaproic acid (EMCA) under standard peptide coupling conditions, followed by deprotection of the carboxylate groups using trifluoroacetic acid (TFA). This derivative allows for site-specific conjugation to free thiol (-SH) groups, which can be engineered into proteins or peptides.

References

Bifunctional Chelating Agents for Nuclear Medicine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiopharmaceuticals are a cornerstone of nuclear medicine, enabling both diagnostic imaging and targeted therapy of various diseases, particularly cancer.[1] These agents are composed of a radionuclide, which provides the imaging or therapeutic payload, and a targeting biomolecule that directs the radionuclide to a specific biological target.[2] Bifunctional chelating agents (BFCAs) are critical molecular linkers that securely connect a metallic radionuclide to the targeting moiety.[1][3] A BFCA consists of two key components: a robust chelating unit that forms a highly stable complex with the radiometal, and a reactive functional group for covalent attachment to a biomolecule.[4] The judicious selection of a BFCA is paramount as it significantly influences the stability, in vivo biodistribution, and overall efficacy of the resulting radiopharmaceutical. This guide provides a comprehensive technical overview of the core principles of BFCAs, their diverse types, conjugation chemistries, and the experimental methodologies crucial for the development of novel radiopharmaceuticals.

Core Concepts of Bifunctional Chelator Chemistry

The primary function of a BFCA is to form a thermodynamically stable and kinetically inert complex with a metallic radionuclide, thereby preventing its premature release in vivo. The release of free radiometals can lead to nonspecific irradiation of healthy tissues, resulting in toxicity. The stability of the radiometal-chelator complex is characterized by two main parameters:

-

Thermodynamic Stability: This refers to the strength of the bond between the metal ion and the chelator at equilibrium and is quantified by the stability constant (log K). A higher log K value indicates a more stable complex.

-

Kinetic Inertness: This describes the rate at which the radiometal dissociates from the chelator. High kinetic inertness is crucial for in vivo applications to prevent the transchelation of the radiometal to other biological molecules.

Classification of Bifunctional Chelating Agents

BFCAs are broadly categorized into two main classes based on their chemical structure: acyclic (linear) and macrocyclic chelators.

Acyclic Chelators

These are open-chain molecules that wrap around the metal ion. Their primary advantage is typically faster complexation kinetics, which allows for radiolabeling under milder conditions, such as lower temperatures. However, their complexes may be less kinetically inert compared to their macrocyclic counterparts.

-

DTPA (Diethylenetriaminepentaacetic Acid): One of the most well-established acyclic chelators, DTPA and its derivatives are used for a variety of radiometals, including Indium-111 and Yttrium-90. CHX-A"-DTPA, a cyclohexyl derivative of DTPA, often forms more stable complexes than DTPA itself.

-

HBED-CC (N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid): This chelator shows a high affinity for Gallium-68 and allows for rapid radiolabeling at room temperature.

-

DFO (Desferrioxamine): DFO is a hexadentate chelator with a high affinity for Zirconium-89.

Macrocyclic Chelators

These are cyclic molecules containing donor atoms that form a pre-organized cavity for the metal ion. This pre-organization leads to the formation of highly stable and kinetically inert complexes, which is advantageous for in vivo applications.

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic Acid): DOTA is a versatile and widely used macrocyclic chelator that forms stable complexes with a broad range of radiometals, including Gallium-68, Lutetium-177, and Yttrium-90. However, radiolabeling with DOTA often requires heating.

-

NOTA (1,4,7-triazacyclononane-1,4,7-triacetic Acid): NOTA is a smaller macrocycle than DOTA and is particularly well-suited for chelating Gallium-68, often allowing for rapid radiolabeling at room temperature. It also forms stable complexes with other radiometals like Copper-64.

-

TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid): TETA is a larger macrocycle that is particularly effective for chelating Copper-64.

-

TRAP (Triazacyclononane-phosphinate): TRAP chelators have demonstrated superior Gallium-68 binding properties, allowing for labeling at very high specific activities.

-

NOPO: This chelator also exhibits excellent properties for Gallium-68 labeling, including high selectivity and the ability to be labeled at room temperature.

Common Radionuclides and Their Preferred Chelators

The choice of BFCA is intrinsically linked to the radiometal being used, as each metal has unique coordination chemistry requirements.

| Radiometal | Primary Application | Common Chelators |

| Gallium-68 (⁶⁸Ga) | PET Imaging | NOTA, DOTA, HBED-CC, TRAP, NOPO |

| Lutetium-177 (¹⁷⁷Lu) | Targeted Radionuclide Therapy | DOTA |

| Yttrium-90 (⁹⁰Y) | Targeted Radionuclide Therapy | DOTA, DTPA |

| Copper-64 (⁶⁴Cu) | PET Imaging | NOTA, TETA, DOTA |

| Zirconium-89 (⁸⁹Zr) | PET Imaging | DFO |

| Indium-111 (¹¹¹In) | SPECT Imaging | DTPA, DOTA |

| Actinium-225 (²²⁵Ac) | Targeted Alpha Therapy | DOTA, macropa |

| Rhenium-186/188 (¹⁸⁶/¹⁸⁸Re) | Targeted Radionuclide Therapy | N₃S, N₂S₂ chelators |

Conjugation Chemistry of Bifunctional Chelating Agents

The covalent attachment of a BFCA to a biomolecule is a critical step in the synthesis of a radiopharmaceutical. Several common bioconjugation strategies are employed.

Amine-Reactive Conjugation

This is the most common approach and targets the primary amines of lysine residues on proteins and peptides.

-

N-Hydroxysuccinimide (NHS) Esters: BFCAs functionalized with an NHS ester react with primary amines to form stable amide bonds.

-

Isothiocyanates: Isothiocyanate-functionalized BFCAs react with amines to form a stable thiourea linkage.

Thiol-Reactive Conjugation

This strategy targets the thiol groups of cysteine residues.

-

Maleimides: Maleimide-activated BFCAs react specifically with thiols to form a stable thioether bond.

Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and biocompatible.

-

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole ring between an azide-functionalized biomolecule and an alkyne-functionalized BFCA.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that is particularly useful for in vivo applications or when working with biomolecules that are sensitive to copper.

Experimental Protocols

Protocol 1: Conjugation of a DOTA-NHS Ester to an Antibody

This protocol outlines the general steps for conjugating a DOTA-NHS ester to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

DOTA-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

PD-10 desalting column

-

Spectrophotometer

Procedure:

-

Antibody Preparation:

-

Exchange the antibody into the Conjugation Buffer using a PD-10 desalting column to remove any amine-containing buffers.

-

Adjust the antibody concentration to 2-5 mg/mL.

-

-

Conjugation Reaction:

-

Prepare a stock solution of DOTA-NHS ester in anhydrous DMSO (e.g., 10 mg/mL).

-

Add a 10-50 fold molar excess of the DOTA-NHS ester solution to the antibody solution while gently vortexing. The final DMSO concentration should be below 10% (v/v).

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the DOTA-antibody conjugate from excess DOTA and other small molecules using a PD-10 desalting column equilibrated with an appropriate buffer for storage (e.g., PBS, pH 7.4).

-

-

Characterization:

-

Determine the concentration of the purified conjugate using a spectrophotometer (A280).

-

Determine the number of DOTA molecules per antibody (conjugation ratio) using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of a radiometal and measuring the specific activity.

-

Protocol 2: Radiolabeling of a DOTA-Antibody Conjugate with Lutetium-177

This protocol describes the radiolabeling of a DOTA-conjugated antibody with ¹⁷⁷Lu.

Materials:

-

¹⁷⁷LuCl₃ in dilute HCl

-

DOTA-antibody conjugate

-

Labeling Buffer (e.g., 0.25 M ammonium acetate, pH 5.5)

-

Quench/Challenge Solution (e.g., 50 mM DTPA)

-

Instant Thin Layer Chromatography (ITLC) strips

-

ITLC Mobile Phase (e.g., 50 mM DTPA, pH 7)

-

Radio-TLC scanner

Procedure:

-

Reaction Setup:

-

In a sterile, pyrogen-free vial, add the DOTA-antibody conjugate (typically 50-100 µg) to the Labeling Buffer.

-

Add the ¹⁷⁷LuCl₃ solution (e.g., 37-370 MBq) to the vial.

-

Gently mix and incubate at 37-40°C for 30-60 minutes.

-

-

Quenching:

-

Add the Quench/Challenge Solution to the reaction mixture to complex any unbound ¹⁷⁷Lu.

-

-

Quality Control (Radiochemical Purity):

-

Spot a small aliquot of the reaction mixture onto an ITLC strip.

-

Develop the strip using the ITLC Mobile Phase.

-

In this system, the ¹⁷⁷Lu-DOTA-antibody will remain at the origin (Rf = 0), while free ¹⁷⁷Lu and ¹⁷⁷Lu-DTPA will migrate with the solvent front (Rf = 1).

-

Scan the strip using a radio-TLC scanner to determine the radiochemical purity. A purity of >95% is generally required.

-

-

Purification (if necessary):

-

If the radiochemical purity is below the desired level, the radiolabeled antibody can be purified using a size-exclusion chromatography column (e.g., PD-10) to remove unbound ¹⁷⁷Lu.

-

Protocol 3: In Vitro Serum Stability Assay

This protocol assesses the stability of the radiolabeled conjugate in human serum.

Materials:

-

Radiolabeled antibody conjugate

-

Human serum

-

Incubator at 37°C

-

ITLC supplies (as in Protocol 2)

Procedure:

-

Add a small volume of the radiolabeled antibody conjugate to a vial containing human serum.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 1, 4, 24, 48, 72 hours), take an aliquot of the serum mixture.

-

Analyze the aliquot by ITLC as described in Protocol 2 to determine the percentage of intact radiolabeled antibody.

-

A stable conjugate should show minimal (<5-10%) release of the radionuclide over the time course of the experiment.

Protocol 4: Cell Uptake and Internalization Assay

This assay measures the specific binding and internalization of the radiolabeled antibody by target cells.

Materials:

-

Target cells (expressing the antigen of interest)

-

Control cells (not expressing the antigen)

-

Cell culture medium and supplies

-

Radiolabeled antibody conjugate

-

Unlabeled antibody (for blocking)

-

Acid wash buffer (e.g., 0.2 M glycine, pH 2.5)

-

Lysis buffer (e.g., 1 M NaOH)

-

Gamma counter

Procedure:

-

Cell Plating: Seed a known number of target and control cells into 24-well plates and allow them to adhere overnight.

-

Binding:

-

Add the radiolabeled antibody to the wells (in triplicate).

-

For blocking (to determine non-specific binding), add a 100-fold molar excess of unlabeled antibody to a separate set of wells 30 minutes before adding the radiolabeled antibody.

-

Incubate at 4°C for 1-2 hours to allow for surface binding.

-

-

Washing: Wash the cells three times with ice-cold PBS to remove unbound radioactivity.

-

Surface-Bound vs. Internalized:

-

To measure surface-bound radioactivity, add the acid wash buffer to the cells for 5-10 minutes on ice to strip surface-bound antibody. Collect this fraction.

-

To measure internalized radioactivity, lyse the acid-washed cells with the lysis buffer. Collect this fraction.

-

-

Counting: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

-

Analysis: Calculate the percentage of added dose that is specifically bound and internalized by the cells.

Protocol 5: Biodistribution Studies in Mice

This protocol determines the in vivo distribution and tumor targeting of the radiolabeled antibody.

Materials:

-

Tumor-bearing mice (e.g., nude mice with xenografts of human cancer cells)

-

Radiolabeled antibody conjugate

-

Anesthesia

-

Dissection tools

-

Gamma counter and weighing balance

Procedure:

-

Injection: Inject a known amount of the radiolabeled antibody conjugate into the tail vein of the tumor-bearing mice.

-

Time Points: At various time points post-injection (e.g., 24, 48, 72, 168 hours), euthanize a cohort of mice (typically 3-5 per time point).

-

Organ Harvesting: Dissect and collect major organs and tissues (blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

-

Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter. Include standards of the injected dose for calibration.

-

Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This data provides a quantitative measure of the biodistribution and tumor-to-background ratios.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for common BFCAs and radiopharmaceuticals.

Table 1: Comparison of Common BFCAs for ⁶⁸Ga Labeling

| Chelator | Typical Labeling Conditions | Radiochemical Yield (RCY) | Stability Constant (log KGaL) |

| DOTA | 5-15 min, 80-95°C | >95% | ~21-26 |

| NOTA | 5-10 min, Room Temp. | >98% | ~31 |

| HBED-CC | 5 min, Room Temp. | >99% | ~39 |

| TRAP | <5 min, Room Temp. | >95% | High |

| NOPO | <5 min, Room Temp. | >99% | ~25 |

Table 2: In Vivo Biodistribution of Selected Radiopharmaceuticals (%ID/g at specified time p.i.)

| Radiopharmaceutical | Tumor | Blood | Liver | Kidneys | Spleen | Reference |

| ⁶⁸Ga-DOTATATE (1h p.i.) | Varies | ~0.5 | ~2-3 | ~10-15 | ~20-30 | |

| ¹⁷⁷Lu-PSMA-617 (4h p.i.) | ~23 | ~0.5 | ~1 | ~3-4 | ~0.5 | |

| ⁶⁸Ga-NOPO-c(RGDfK) (1h p.i.) | ~2 | ~0.1 | ~0.2 | ~2 | ~0.1 | |

| ⁶⁸Ga-DOTA-A1-His (1h p.i.) | ~4 | ~0.5 | ~0.5 | ~10 | ~0.2 | |

| ⁶⁸Ga-NOTA-A1-His (1h p.i.) | ~4 | ~0.5 | ~0.5 | ~20 | ~0.2 |

Signaling Pathways in Targeted Radiopharmaceutical Therapy

The efficacy of a targeted radiopharmaceutical is dependent on the specific biological pathway engaged by its targeting biomolecule. Below are examples of key signaling pathways targeted in nuclear medicine.

Somatostatin Receptor (SSTR) Signaling

Somatostatin receptors, particularly SSTR2, are overexpressed in many neuroendocrine tumors. Radiopharmaceuticals like ⁶⁸Ga-DOTATATE and ¹⁷⁷Lu-DOTATATE target these receptors. Binding of the radiopharmaceutical to SSTR2 can lead to receptor internalization and delivery of the radionuclide into the tumor cell. The downstream signaling of SSTR activation involves the inhibition of adenylyl cyclase and modulation of ion channels, leading to anti-proliferative effects.

References

An In-Depth Technical Guide to Acyclic Chelators for Radiolabeling

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of acyclic chelators, a critical component in the development of radiopharmaceuticals for diagnostic imaging and therapeutic applications. Acyclic, or open-chain, chelators offer distinct advantages, primarily their rapid metal-binding kinetics at mild conditions, which is crucial for sensitive biomolecules and short-lived radionuclides.[1][2][3] This document details the properties, applications, and experimental considerations for several key acyclic chelators.

Introduction to Bifunctional Chelators

Radiopharmaceuticals typically consist of a radionuclide, a targeting biomolecule (like an antibody or peptide), and a bifunctional chelator (BFC) that links them.[1] The BFC possesses two key features: a strong metal-chelating unit and a reactive functional group for covalent attachment to the biomolecule.[1] Chelators are broadly classified as acyclic or macrocyclic. While macrocycles are often more kinetically inert, acyclic chelators generally exhibit faster complexation kinetics, allowing for radiolabeling at lower temperatures, sometimes even room temperature. This characteristic is highly advantageous for heat-sensitive proteins and for use with radionuclides that have short half-lives, such as Gallium-68.

References

A Technical Guide to the Bifunctional Chelator p-NH2-CHX-A"-DTPA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bifunctional chelating agent p-NH2-CHX-A"-DTPA, a critical component in the development of targeted radiopharmaceuticals for imaging and therapy. This document outlines its chemical identity, key suppliers, and detailed experimental protocols for its application in bioconjugation and radiolabeling.

Chemical Identity and Suppliers

The compound this compound, chemically named [(R)-2-Amino-3-(4-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid, is a derivative of diethylenetriaminepentaacetic acid (DTPA).[1][2] The cyclohexyl backbone provides greater rigidity compared to linear DTPA, leading to the formation of more kinetically inert metal complexes.[3]

| Identifier | Value |

| CAS Number | 1105741-38-5[4][5] |

| Chemical Formula | C₂₅H₃₆N₄O₁₀ |

| Molecular Weight | 552.57 g/mol |

Several commercial suppliers offer this compound and its derivatives. Notable suppliers include:

-

MedChemExpress

-

Macrocyclics

Experimental Protocols

The primary utility of this compound lies in its ability to be conjugated to biomolecules, such as antibodies and peptides, and subsequently chelate a radionuclide. The aromatic amine group can be readily converted to an isothiocyanate for reaction with primary amines on a biomolecule.

Conjugation of p-SCN-Bn-CHX-A"-DTPA to Antibodies

This protocol describes the conjugation of the isothiocyanate derivative of CHX-A"-DTPA to the lysine residues of an antibody, such as trastuzumab.

Materials:

-

Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., 0.1 M NaHCO₃, pH 9.0)

-

p-SCN-Bn-CHX-A"-DTPA

-

Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., PD-10)

-

0.1 M citrate buffer, pH 6.0, containing 0.15 M NaCl and 5 mM gentisic acid

Procedure:

-

Dissolve p-SCN-Bn-CHX-A"-DTPA in DMSO to a concentration of 10 mg/mL.

-

Add a 10- to 20-fold molar excess of the chelator solution to the antibody solution.

-

Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

-

Purify the resulting immunoconjugate using a size-exclusion chromatography column equilibrated with the citrate buffer.

-

Determine the number of chelators conjugated per antibody molecule using a suitable assay, such as the Arsenazo III assay.

Radiolabeling of CHX-A"-DTPA-Antibody Conjugates with Indium-111

This protocol details the radiolabeling of a CHX-A"-DTPA-conjugated antibody with the SPECT radionuclide ¹¹¹In.

Materials:

-

CHX-A"-DTPA-conjugated antibody in 0.15 M NH₄OAc buffer, pH 7

-

¹¹¹InCl₃ in 0.05 M HCl

-

0.1 M EDTA solution

-

Size-exclusion chromatography column (e.g., PD-10)

-

Phosphate-buffered saline (PBS)

Procedure:

-

To a solution of the CHX-A"-DTPA-conjugated antibody (e.g., 50 µL of a 1 mg/mL solution), add 100 µL of 0.15 M NH₄OAc buffer, pH 7.

-

Add the desired amount of ¹¹¹InCl₃ (e.g., 1 mCi) to the antibody solution and vortex gently.

-

Incubate the reaction mixture at room temperature for 30 minutes.

-

Quench the reaction by adding 4 µL of 0.1 M EDTA solution.

-

Purify the radiolabeled antibody using a size-exclusion chromatography column equilibrated with PBS.

-

Determine the radiochemical purity of the final product using instant thin-layer chromatography (iTLC).

Quantitative Data

The performance of radiolabeled immunoconjugates utilizing CHX-A"-DTPA has been evaluated in numerous preclinical studies. The following table summarizes key quantitative data from a comparative study of ⁹⁰Y-labeled trastuzumab conjugates.

| Parameter | ⁹⁰Y-CHX-A"-DTPA-trastuzumab | Reference |

| Radiolabeling Yield (15 min, RT) | >95% | |

| In Vitro Serum Stability (96 h) | 87.1 ± 0.9% | |

| Tumor Uptake (72 h post-injection) | 42.3 ± 4.0 %ID/g |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the preparation and application of a CHX-A"-DTPA-based radioimmunoconjugate for targeted radionuclide therapy.

References

- 1. A Novel Bifunctional Maleimido CHX-A” Chelator for Conjugation to Thiol-Containing Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. macrocyclics.com [macrocyclics.com]

- 3. Tuning the Kinetic Inertness of Bi3+ Complexes: The Impact of Donor Atoms on Diaza-18-crown-6 Ligands as Chelators for 213Bi Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Evaluation of a maleimido derivative of CHX-A” DTPA for site-specific labeling of Affibody molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-2-Amino-3-(4-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid (CHX-A''-DTPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-3-(4-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid, commonly known as CHX-A''-DTPA, is a bifunctional chelating agent of significant interest in the field of nuclear medicine. As a derivative of diethylenetriaminepentaacetic acid (DTPA), it is engineered to form highly stable complexes with various radionuclides. Its chemical structure incorporates a rigid trans-(S,S)-cyclohexane-1,2-diamine backbone, which enhances the kinetic inertness and thermodynamic stability of its metallic complexes compared to linear DTPA analogues. This increased stability is crucial for in vivo applications, minimizing the premature release of radiometals that could lead to off-target toxicity.

The primary application of CHX-A''-DTPA is in the development of radioimmunoconjugates for both diagnostic imaging and therapeutic purposes. The molecule possesses a reactive functional group, typically an isothiocyanate or a maleimide, which allows for covalent conjugation to biomolecules such as monoclonal antibodies (mAbs). Once conjugated and radiolabeled, these radioimmunoconjugates can specifically target and deliver a radioactive payload to cancer cells, forming the basis of radioimmunotherapy (RIT) and radioimmunoimaging.

This technical guide provides a comprehensive overview of the chemical properties of CHX-A''-DTPA, detailed experimental protocols for its conjugation and radiolabeling, and a summary of its stability and performance characteristics.

Chemical and Physical Properties

The physicochemical properties of CHX-A''-DTPA are fundamental to its function as a chelating agent. While extensive quantitative data for the standalone molecule is not broadly published, the following table summarizes key known properties and those of its common derivatives.

| Property | Value | Reference |

| Chemical Name | [(R)-2-Amino-3-(4-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid | N/A |

| Common Name | p-NH₂-Bn-CHX-A''-DTPA | N/A |

| Molecular Formula | C₂₅H₃₆N₄O₁₀ | N/A |

| Molecular Weight | 552.58 g/mol | N/A |

| CAS Number | 1105741-38-5 | [1] |

| Appearance | White to off-white solid | Inferred from general properties of similar compounds |

| Solubility | Soluble in aqueous buffers at specific pH, DMSO | Inferred from experimental protocols[2] |

Note: The isothiocyanate derivative (p-SCN-Bn-CHX-A''-DTPA) has a molecular formula of C₂₆H₃₄N₄O₁₀S and a molecular weight of 594.6 g/mol .

Stability of CHX-A''-DTPA Metal Complexes

The stability of the radiometal-chelator complex is paramount for the safety and efficacy of a radioimmunoconjugate. CHX-A''-DTPA is known to form complexes with high kinetic inertness, meaning they are resistant to dissociation in vivo.

| Radionuclide | Stability Characteristic | Finding | Reference |

| ⁹⁰Y | In vitro serum stability | 87.1 ± 0.9% of ⁹⁰Y-CHX-A''-DTPA-trastuzumab remained intact after 96 hours in human serum. | [3] |

| ⁹⁰Y | Dissociation Rate Constant | The pseudo-first-order dissociation rate constant for ⁸⁸Y-CHX-A-DTPA in serum was calculated to be 2.54 x 10⁻³ day⁻¹. | [4] |

| ¹¹¹In | In vitro serum stability | 111In-CHX-A''-DTPA-trastuzumab demonstrated high stability in human serum. | [1] |

| ²¹³Bi | Kinetic Inertness | The ²¹³Bi(III)-complex of CHX-A''-DTPA showed lower kinetic inertness compared to macrocyclic chelators like DOTA, with 76% of the complex remaining intact after 120 minutes in plasma. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of CHX-A''-DTPA in research and development. The following sections provide protocols for the conjugation of CHX-A''-DTPA to a monoclonal antibody and subsequent radiolabeling.

Conjugation of p-SCN-Bn-CHX-A''-DTPA to Trastuzumab

This protocol describes the conjugation of the isothiocyanate derivative of CHX-A''-DTPA to the monoclonal antibody trastuzumab.

Materials:

-

Trastuzumab

-

p-SCN-Bn-CHX-A''-DTPA

-

0.1 M Sodium Bicarbonate Buffer (pH 9.0)

-

PD-10 desalting column (or equivalent size-exclusion chromatography system)

-

Phosphate-buffered saline (PBS)

-

Spectrophotometer

Procedure:

-

Prepare a solution of trastuzumab in 0.1 M sodium bicarbonate buffer (pH 9.0) at a concentration of 5-10 mg/mL.

-

Dissolve p-SCN-Bn-CHX-A''-DTPA in the same buffer immediately before use.

-

Add the p-SCN-Bn-CHX-A''-DTPA solution to the trastuzumab solution at a molar ratio of 10:1 (chelator:antibody).

-

Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.

-

Purify the resulting immunoconjugate (trastuzumab-CHX-A''-DTPA) from unconjugated chelator using a PD-10 desalting column equilibrated with PBS.

-

Collect the protein-containing fractions as determined by UV absorbance at 280 nm.

-

Determine the final protein concentration and the average number of chelators per antibody molecule using appropriate analytical methods (e.g., spectrophotometric assay with Arsenazo III for chelator number).

Radiolabeling of Trastuzumab-CHX-A''-DTPA with Indium-111

This protocol outlines the radiolabeling of the immunoconjugate with ¹¹¹In for imaging applications.

Materials:

-

Trastuzumab-CHX-A''-DTPA conjugate

-

¹¹¹InCl₃ in 0.05 M HCl

-

0.15 M Ammonium Acetate Buffer (pH 7.0)

-

0.1 M EDTA solution

-

PD-10 desalting column

-

Instant thin-layer chromatography (ITLC) system

Procedure:

-

To a solution of the trastuzumab-CHX-A''-DTPA conjugate in PBS, add 0.15 M ammonium acetate buffer (pH 7.0).

-

Add the desired amount of ¹¹¹InCl₃ to the buffered conjugate solution.

-

Incubate the reaction mixture at room temperature for 30 minutes.

-

Quench the reaction by adding a small volume of 0.1 M EDTA solution to chelate any unbound ¹¹¹In.

-

Determine the radiochemical purity (RCP) using ITLC with a suitable mobile phase (e.g., 50 mM DTPA, pH 5.5). The radiolabeled antibody remains at the origin while free ¹¹¹In-EDTA migrates with the solvent front.

-

If necessary, purify the radiolabeled conjugate using a PD-10 column to remove any remaining free ¹¹¹In-EDTA.

-

The final product should have a radiochemical purity of >95%.

Radiolabeling of Trastuzumab-CHX-A''-DTPA with Yttrium-90

This protocol details the radiolabeling with the therapeutic radionuclide ⁹⁰Y.

Materials:

-

Trastuzumab-CHX-A''-DTPA conjugate

-

⁹⁰YCl₃ in 0.04 M HCl

-

0.2 M Ammonium Acetate Buffer (pH 5.5), Chelex-100 treated

-

0.05 M EDTA solution

-

Size-exclusion chromatography system (e.g., PD-10 column)

-

ITLC system

Procedure:

-

Prepare the trastuzumab-CHX-A''-DTPA conjugate in Chelex-100 treated 0.2 M ammonium acetate buffer (pH 5.5).

-

Add the required activity of ⁹⁰YCl₃ to the conjugate solution.

-

Incubate the reaction at 37°C for 60 minutes with gentle agitation.

-

Quench the reaction with 0.05 M EDTA solution.

-

Assess the radiochemical purity by ITLC using a mobile phase of 50 mM DTPA (pH 2.5).

-

Purify the ⁹⁰Y-labeled immunoconjugate using a PD-10 column to achieve a radiochemical purity of >99%.

Mechanism of Action in Radioimmunotherapy

The therapeutic efficacy of a CHX-A''-DTPA-based radioimmunoconjugate is derived from the targeted delivery of a cytotoxic radionuclide to cancer cells. The mechanism involves several key steps, from administration to cellular destruction.

Conclusion

(R)-2-Amino-3-(4-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid (CHX-A''-DTPA) is a robust and versatile bifunctional chelating agent that has proven to be highly valuable in the development of targeted radiopharmaceuticals. Its superior stability compared to earlier generation DTPA derivatives, coupled with its favorable conjugation and radiolabeling characteristics, makes it a preferred choice for attaching a wide range of diagnostic and therapeutic radionuclides to antibodies and other targeting vectors. The detailed protocols and stability data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this important molecule for advancing the field of nuclear medicine.

References

- 1. A Novel Bifunctional Maleimido CHX-A” Chelator for Conjugation to Thiol-Containing Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the serum stability and in vivo biodistribution of CHX-DTPA and other ligands for yttrium labeling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to p-NH2-CHX-A"-DTPA for Radiopharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted radiopharmaceuticals, the choice of a bifunctional chelator is paramount to the successful development of effective and stable agents for both diagnostic imaging and therapeutic applications. Among the array of chelators available, p-NH2-CHX-A"-DTPA has emerged as a versatile and reliable option. This acyclic chelator, a derivative of diethylenetriaminepentaacetic acid (DTPA), offers robust coordination chemistry for a variety of radiometals and a convenient functional group for conjugation to biomolecules. This technical guide provides a comprehensive overview of this compound, its derivatives, and their application in radiopharmacy, with a focus on practical experimental protocols and quantitative data for researchers new to the field.

This compound, chemically known as [(R)-2-Amino-3-(4-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid, is a bifunctional chelating agent designed for the stable incorporation of radiometals into targeting molecules such as antibodies, peptides, and nanoparticles.[1] The cyclohexane backbone provides pre-organization and rigidity to the molecule, which contributes to the kinetic inertness and thermodynamic stability of the resulting radiometal complexes.[2] The primary amine on the phenyl group serves as a versatile reactive handle for conjugation to biomolecules. This amine can be readily converted into other functional groups, such as an isothiocyanate, for efficient coupling to primary amines on targeting vectors.[3]

Chemical Structure and Derivatives

The foundational structure of this compound provides a platform for the stable chelation of various radiometals. For practical application in bioconjugation, the primary amine is typically modified to a more reactive functional group.

Caption: Chemical structures of this compound and its common derivatives.

The most commonly used derivative is p-isothiocyanato-benzyl-CHX-A"-DTPA (p-SCN-Bn-CHX-A"-DTPA) , which readily reacts with primary amines (e.g., lysine residues) on proteins to form a stable thiourea bond. Another important derivative is maleimido-CHX-A"-DTPA , designed for specific conjugation to free thiol groups (e.g., cysteine residues), offering more site-specific labeling of biomolecules.

Synthesis of this compound and its Derivatives

The synthesis of this compound is a multi-step process that is typically performed by specialized chemical suppliers. The synthesis of its isothiocyanate derivative, p-SCN-Bn-CHX-A"-DTPA, involves the reaction of the primary amine with thiophosgene or a thiophosgene equivalent. A detailed description of the synthesis of a similar compound, 1-(p-isothiocyanatobenzyl) derivative of DTPA, can be found in the literature.[4][5] For researchers focused on radiopharmaceutical development, commercially available this compound or its activated derivatives are recommended.

Experimental Protocols

The following sections provide detailed protocols for the conjugation of p-SCN-Bn-CHX-A"-DTPA to antibodies, radiolabeling with common radionuclides, and in vitro stability assessment.

Conjugation of p-SCN-Bn-CHX-A"-DTPA to a Monoclonal Antibody

This protocol describes the conjugation of the isothiocyanate derivative of CHX-A"-DTPA to the lysine residues of a monoclonal antibody (mAb).

Caption: Workflow for the conjugation of p-SCN-Bn-CHX-A"-DTPA to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

p-SCN-Bn-CHX-A"-DTPA

-

Sodium bicarbonate buffer (0.1 M, pH 8.5-9.0)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

PD-10 desalting columns (or equivalent size-exclusion chromatography system)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Buffer Exchange: The mAb is buffer-exchanged into 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) using a desalting column or centrifugal filtration device. The final mAb concentration should be between 5-10 mg/mL.

-

Chelator Preparation: A stock solution of p-SCN-Bn-CHX-A"-DTPA is prepared in anhydrous DMSO at a concentration of 10-20 mg/mL immediately before use.

-

Conjugation Reaction: The p-SCN-Bn-CHX-A"-DTPA solution is added to the mAb solution at a molar ratio of 5:1 to 20:1 (chelator:mAb). The reaction mixture is incubated at room temperature for 1 to 18 hours with gentle mixing.

-

Purification: The resulting immunoconjugate (CHX-A"-DTPA-mAb) is purified from the excess, unreacted chelator using a PD-10 desalting column equilibrated with PBS. The protein-containing fractions are collected.

-

Characterization: The concentration of the purified CHX-A"-DTPA-mAb is determined by a protein assay (e.g., BCA or UV absorbance at 280 nm). The average number of chelators conjugated per mAb molecule can be determined using methods such as MALDI-TOF mass spectrometry or by a colorimetric assay following complexation with a metal ion like yttrium.

Radiolabeling of CHX-A"-DTPA-mAb Conjugates

The following protocols outline the radiolabeling of CHX-A"-DTPA-mAb conjugates with ¹¹¹In, ⁹⁰Y, and ¹⁷⁷Lu.

Caption: General workflow for radiolabeling of CHX-A"-DTPA-mAb conjugates.

¹¹¹In-Labeling Protocol

-

Reagents: ¹¹¹InCl₃ in 0.05 M HCl, 0.15 M Ammonium Acetate (NH₄OAc) buffer (pH 7.0), 50 mM DTPA solution.

-

Procedure:

-

To the CHX-A"-DTPA-mAb conjugate (typically 50-100 µg), add NH₄OAc buffer.

-

Add the desired amount of ¹¹¹InCl₃ (e.g., 37-185 MBq).

-

Incubate at 37°C for 60 minutes.

-

Quench the reaction by adding a small volume of 50 mM DTPA solution to complex any free ¹¹¹In.

-

Purify the radiolabeled mAb using a PD-10 column equilibrated with PBS.

-

Determine the radiochemical purity (RCP) by instant thin-layer chromatography (ITLC) or size-exclusion high-performance liquid chromatography (SE-HPLC).

-

⁹⁰Y-Labeling Protocol

-

Reagents: ⁹⁰YCl₃ in 0.04 M HCl, 0.5 M NH₄OAc buffer (pH 5.5), 50 mM DTPA solution.

-

Procedure:

-

To the CHX-A"-DTPA-mAb conjugate (typically 25-100 µg), add NH₄OAc buffer.

-

Add the desired amount of ⁹⁰YCl₃.

-

Incubate at room temperature for 5-15 minutes. High radiochemical yields (>95%) can be achieved rapidly.

-

Quench the reaction with 50 mM DTPA solution.

-

Purify and perform quality control as described for ¹¹¹In-labeling.

-

¹⁷⁷Lu-Labeling Protocol

-

Reagents: ¹⁷⁷LuCl₃ in 0.04 M HCl, 0.5 M NH₄OAc buffer (pH 5.5), 50 mM DTPA solution.

-

Procedure:

-

To the CHX-A"-DTPA-mAb conjugate (typically 10-50 µg), add NH₄OAc buffer.

-

Add the desired amount of ¹⁷⁷LuCl₃.

-

Incubate at room temperature for 5-15 minutes.

-

Quench the reaction with 50 mM DTPA solution.

-

Purify and perform quality control as described for ¹¹¹In-labeling.

-

In Vitro Serum Stability Assay

This protocol assesses the stability of the radiolabeled antibody conjugate in human serum.

Procedure:

-

Add a small volume (5-10 µL) of the purified radiolabeled mAb to 0.5-1.0 mL of fresh human serum.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 1, 24, 48, 72, and 96 hours), take an aliquot of the serum mixture.

-

Analyze the aliquot by SE-HPLC or radio-TLC to determine the percentage of radioactivity that remains bound to the antibody. The stability is often reported as the percentage of intact radioimmunoconjugate.

In Vivo Biodistribution Study in Tumor-Bearing Mice

This protocol outlines a typical biodistribution study to evaluate the tumor-targeting and pharmacokinetic properties of the radiolabeled antibody.

Caption: Workflow for an in vivo biodistribution study of a radiolabeled antibody.

Procedure:

-

Tumor-bearing mice (e.g., nude mice with xenografts) are injected intravenously with a known amount of the radiolabeled mAb (typically 0.5-5 µCi per mouse).

-

At designated time points post-injection (e.g., 4, 24, 48, 72, 120, and 168 hours), groups of mice (n=3-5 per group) are euthanized.

-

Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are collected, blotted dry, and weighed.

-

The radioactivity in each tissue sample is measured using a gamma counter, along with standards of the injected dose.

-

The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Quantitative Data Summary

The following tables summarize key quantitative data for CHX-A"-DTPA-based radiopharmaceuticals from various studies.

Table 1: Radiolabeling Efficiency and Stability

| Radionuclide | Biomolecule | Radiolabeling Yield | In Vitro Serum Stability (Time) | Reference |

| ¹¹¹In | Trastuzumab | >95% | ~70% intact (24 h) | |

| ¹¹¹In | MORAb-009 | >90% | Not Reported | |

| ⁹⁰Y | Trastuzumab | >95% | 87.1 ± 0.9% intact (96 h) | |

| ⁹⁰Y | B3 mAb | Not Reported | Dissociation rate: 2.54 x 10⁻³ day⁻¹ | |

| ¹⁷⁷Lu | 6A10 Fab | >90% (72 h incubation) | >90% intact (72 h) | |

| ¹⁷⁷Lu | Bevacizumab | 98.0 ± 0.6% | >85% intact (4 days) | |

| ¹⁷⁷Lu | Nimotuzumab | >98% | Good stability (4 days) |

Table 2: In Vivo Biodistribution Data (%ID/g ± SD)

| Radionuclide | Biomolecule | Tumor Model | Time (h) | Tumor Uptake (%ID/g) | Liver Uptake (%ID/g) | Blood Levels (%ID/g) | Reference |

| ¹¹¹In | 19G9 mAb | LNCaP | 72 | 22.0 | 5.1 | ~7.0 | |

| ¹¹¹In | MORAb-009 | A431/K5 | 24 | 29.8 ± 7.9 | 10.1 ± 3.4 | Not Reported | |

| ⁹⁰Y | Trastuzumab | SKOV3 | 72 | 42.3 ± 4.0 | Not Reported | Not Reported | |

| ⁸⁶Y | Cetuximab | LS-174T | 96 | 27.42 ± 3.59 | Not Reported | ~4.0 | |

| ¹⁷⁷Lu | hu3S193 | DU145 | 120 | 33.2 ± 3.9 | Not Reported | Not Reported | |

| ¹⁷⁷Lu | 6A10 Fab | Human Glioma | 6 | 3.0 | Not Reported | Not Reported |

Conclusion

This compound and its derivatives represent a robust and versatile platform for the development of radiopharmaceuticals. Its favorable chelation properties for a range of medically relevant radionuclides, coupled with well-established bioconjugation chemistry, make it an attractive choice for researchers in both academic and industrial settings. The ability to achieve high radiolabeling yields under mild conditions is particularly advantageous when working with sensitive biomolecules. The data presented in this guide demonstrate the high in vitro and in vivo stability of radiometal complexes with CHX-A"-DTPA, leading to high tumor uptake and favorable biodistribution profiles for targeted radiopharmaceutical applications. By following the detailed protocols and utilizing the quantitative data provided, researchers new to the field can confidently incorporate this valuable bifunctional chelator into their drug development programs.

References

- 1. macrocyclics.com [macrocyclics.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. macrocyclics.com [macrocyclics.com]

- 4. Synthesis of 1-(p-isothiocyanatobenzyl) derivatives of DTPA and EDTA. Antibody labeling and tumor-imaging studies (Journal Article) | OSTI.GOV [osti.gov]

- 5. inis.iaea.org [inis.iaea.org]

The Coordination Chemistry of CHX-A"-DTPA with Lanthanides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental coordination chemistry of N-[2-amino-3-(p-isothiocyanatophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-N,N,N',N'',N''-pentaacetic acid (CHX-A"-DTPA) with lanthanide ions. CHX-A"-DTPA is a derivative of diethylenetriaminepentaacetic acid (DTPA) that incorporates a rigid cyclohexyl backbone. This structural modification pre-organizes the chelating arms for metal binding, leading to enhanced thermodynamic stability and kinetic inertness of the resulting lanthanide complexes compared to the parent DTPA.[1] These properties are of paramount importance in the development of radiopharmaceuticals for imaging and therapy, where the secure sequestration of radiometals is critical.[1][2]

This guide provides a summary of available quantitative data, detailed experimental protocols for the characterization of these complexes, and visualizations of key concepts and workflows.

Quantitative Data on Complex Stability and Properties

The stability of lanthanide complexes with CHX-A"-DTPA and the parent DTPA is a critical parameter. While comprehensive thermodynamic and kinetic data for the entire lanthanide series with CHX-A"-DTPA is not extensively available in the literature, the existing data, primarily with radiotherapeutically relevant lanthanides, consistently demonstrates its superiority over DTPA. For a comparative perspective, this section presents stability constants for DTPA with a range of lanthanides and highlights the available data for related acyclic chelators.

Thermodynamic Stability Constants

The thermodynamic stability constant (log KML) quantifies the affinity of the ligand for the metal ion at equilibrium. The incorporation of the cyclohexyl ring in CHX-A"-DTPA generally leads to an increase in the stability of the resulting lanthanide complexes.

Table 1: Stability Constants (log KML) of Lanthanide-DTPA Complexes

| Lanthanide Ion | log KML |

| La³⁺ | 19.4 |

| Ce³⁺ | 20.5 |

| Pr³⁺ | 21.1 |

| Nd³⁺ | 21.6 |

| Sm³⁺ | 22.3 |

| Eu³⁺ | 22.4 |

| Gd³⁺ | 22.5 |

| Tb³⁺ | 22.7 |

| Dy³⁺ | 22.8 |

| Ho³⁺ | 22.8 |

| Er³⁺ | 22.7 |

| Tm³⁺ | 22.7 |

| Yb³⁺ | 22.6 |

| Lu³⁺ | 22.4 |

Note: Values are compiled from various sources and may have been determined under slightly different experimental conditions.

For comparison, the stability constant for Y³⁺ with the related chelator H₄octapa is reported as log KML = 18.3 ± 0.1, and for Lu³⁺ it is 20.08 ± 0.9.[3]

Thermodynamic Parameters

The enthalpy (ΔH) and entropy (ΔS) of complexation provide insight into the driving forces of complex formation. For lanthanide-DTPA complexes, the complexation is typically an exothermic process.

Table 2: Thermodynamic Parameters for Lanthanide-DTPA Complexation

| Lanthanide Ion | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

| La³⁺ | -110.7 | -24.3 | 289.8 |

| Dy³⁺ | -129.9 | -12.6 | 393.6 |

| Er³⁺ | -129.5 | -9.2 | 403.6 |

| Lu³⁺ | -127.8 | -4.2 | 414.6 |

Note: Data extracted from a study on the thermodynamic parameters for aqueous lanthanide(III)-DTPA complex formations.

Kinetic Inertness

High kinetic inertness is crucial for in vivo applications to prevent the release of the toxic free lanthanide ion. CHX-A"-DTPA complexes exhibit greater kinetic inertness compared to their DTPA counterparts. For instance, at physiological pH, the Gd[DTPA-(Me-Trp)₂] complex is more inert than GdDTPA²⁻, with a half-life of 127 hours.[4]

Relaxivity of Gd(III) Complexes

For MRI applications, the relaxivity of the gadolinium complex is a key parameter. The relaxivity (r₁) of Gd-DTPA has been reported to be approximately 3.87 ± 0.06 mM⁻¹s⁻¹ in saline at 8.45 T and room temperature. In rat kidney tissue, the relaxivity of Gd-DTPA was found to be 4.3 s⁻¹(µmol/g kidney)⁻¹.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the coordination chemistry of CHX-A"-DTPA with lanthanides.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a standard method to determine the stability constants of metal complexes.

Protocol:

-

Solution Preparation:

-

Prepare a standardized stock solution of the lanthanide salt (e.g., LnCl₃) of accurately known concentration.

-

Prepare a stock solution of CHX-A"-DTPA of accurately known concentration.

-

Prepare a carbonate-free solution of a strong base (e.g., NaOH or KOH) and standardize it against a primary standard (e.g., potassium hydrogen phthalate).

-

Prepare a background electrolyte solution (e.g., 0.1 M KCl or NaClO₄) to maintain constant ionic strength.

-

-

Titration Setup:

-

Use a thermostatted titration vessel (e.g., at 25.0 ± 0.1 °C).

-

Calibrate a pH electrode with standard buffers.

-

Place a known volume of a solution containing the lanthanide ion and the ligand (typically in a 1:1 or 1:2 molar ratio) in the titration vessel.

-

Add the background electrolyte.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) to exclude carbon dioxide.

-

-

Titration Procedure:

-

Titrate the solution with the standardized base.

-

Record the pH after each addition of the titrant, allowing the system to reach equilibrium.

-

-

Data Analysis:

-

Calculate the protonation constants of the ligand from a separate titration of the ligand in the absence of the metal ion.

-

Use a suitable software program (e.g., HYPERQUAD) to refine the protonation constants and calculate the stability constants of the lanthanide-ligand complexes from the titration data.

-

NMR Spectroscopy for Structural and Dynamic Analysis

NMR spectroscopy provides valuable information about the structure and dynamics of lanthanide complexes in solution.

Protocol:

-

Sample Preparation:

-

Dissolve the lanthanide-CHX-A"-DTPA complex in a suitable deuterated solvent (e.g., D₂O).

-

The concentration should be in the range of 1-10 mM.

-

Adjust the pD of the solution to the desired value.

-

-

NMR Experiment:

-

Acquire ¹H and ¹³C NMR spectra. For paramagnetic lanthanide complexes, the chemical shift range may be significantly larger than for diamagnetic compounds.

-

For detailed structural analysis, perform 2D NMR experiments such as COSY, TOCSY, and HSQC.

-

Variable-temperature NMR studies can provide insights into the dynamic processes occurring in the complex.

-

-

Data Analysis:

-

Assign the resonances to the specific protons and carbons of the CHX-A"-DTPA ligand.

-

The lanthanide-induced shifts (LIS) can be used to obtain structural information about the complex in solution.

-

Luminescence Spectroscopy for Eu(III) and Tb(III) Complexes

The luminescence properties of Eu(III) and Tb(III) complexes can be used to study their coordination environment.

Protocol:

-

Sample Preparation:

-

Prepare solutions of the Eu(III)- or Tb(III)-CHX-A"-DTPA complex in a suitable solvent (e.g., H₂O or D₂O).

-

-

Luminescence Measurements:

-

Record the excitation and emission spectra using a spectrofluorometer.

-

Measure the luminescence lifetime by fitting the decay of the luminescence intensity after pulsed excitation to an exponential function.

-

-

Data Analysis:

-

The number of water molecules coordinated to the lanthanide ion can be estimated from the difference in the luminescence decay rates in H₂O and D₂O.

-

The splitting of the emission bands can provide information about the symmetry of the coordination environment.

-

Relaxivity Measurement for Gd(III) Complexes

The relaxivity of a Gd(III) complex is determined by measuring the relaxation rates of water protons in solutions containing the complex.

Protocol:

-

Sample Preparation:

-

Prepare a series of solutions with varying concentrations of the Gd(III)-CHX-A"-DTPA complex in the medium of interest (e.g., water, buffer, or plasma).

-

-

T₁ Measurement:

-

Measure the longitudinal relaxation time (T₁) of the water protons for each sample using an NMR spectrometer or a relaxometer. An inversion-recovery pulse sequence is commonly used.

-

-

Data Analysis:

-

Calculate the longitudinal relaxation rate (R₁) as 1/T₁.

-

Plot R₁ versus the concentration of the Gd(III) complex.

-

The slope of the resulting linear plot is the relaxivity (r₁) of the complex.

-

Visualizations

The following diagrams illustrate key aspects of the coordination chemistry of CHX-A"-DTPA with lanthanides.

Caption: Coordination of a Lanthanide Ion by CHX-A"-DTPA.

Caption: Experimental Workflow for Characterization.

Caption: Factors Influencing Complex Stability.

References

- 1. Biodistribution of GdCl3 and Gd-DTPA and their influence on proton magnetic relaxation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies of Gd-DTPA relaxivity and proton exchange rates in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The thermodynamics of complexation of lanthanide (III) DTPA-bisamide complexes and their implication for stability and solution structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

An Application Note and Protocol for the Conjugation of p-NH2-CHX-A"-DTPA Precursor to Antibodies

Introduction

The development of antibody-drug conjugates (ADCs) and radioimmunoconjugates for therapeutic and diagnostic applications requires robust and reproducible methods for attaching chelating agents to monoclonal antibodies (mAbs). The bifunctional chelator CHX-A"-DTPA is highly valued for its ability to form stable complexes with a variety of radiometals, including Indium-111, Yttrium-90, and Lutetium-177.

This document provides a detailed protocol for the conjugation of a CHX-A"-DTPA derivative to the primary amine residues of antibodies. While the topic specifies the this compound molecule, direct conjugation to antibody amines requires its conversion to an amine-reactive form. The most common and commercially available derivative for this purpose is p-SCN-Bn-CHX-A"-DTPA , where the amine group has been converted to an isothiocyanate (-N=C=S) group. This isothiocyanate moiety reacts efficiently with the ε-amino groups of lysine residues on the antibody to form a stable thiourea bond.

This application note will guide users through the entire workflow, from antibody preparation and conjugation to the purification and characterization of the final antibody-chelator conjugate.

Chemical Reaction Pathway

The conjugation process involves the reaction of the isothiocyanate group of p-SCN-Bn-CHX-A"-DTPA with a primary amine (e.g., from a lysine residue) on the antibody. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of a stable thiourea linkage.

Caption: Covalent bond formation between an antibody and the chelator.

Experimental Protocols

This section details the step-by-step procedure for conjugating p-SCN-Bn-CHX-A"-DTPA to an antibody.

Materials and Equipment

-

Antibody: Purified monoclonal antibody (2-10 mg/mL) in a suitable buffer.

-

Chelator: p-SCN-Bn-CHX-A"-DTPA (e.g., Macrocyclics Cat# B-355).[1]

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Buffers:

-

Conjugation Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer or Borate buffer, pH 8.5-9.5. Crucially, this buffer must be free of primary amines (e.g., Tris or glycine).

-

Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

-

-

Purification: Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column, Sephadex G-25/G-50).[2]

-

Equipment:

-

Spectrophotometer (UV-Vis)

-

pH meter

-

Reaction vials

-

Pipettes

-

Vortex mixer or rotator

-

Centrifuge (for spin columns)

-

Step 1: Antibody Preparation

-

Buffer Exchange: The antibody must be in an amine-free buffer for the conjugation reaction to be efficient. Dialyze the antibody against the Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0) overnight at 4°C, or use a desalting column equilibrated with the same buffer.

-

Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL using the Conjugation Buffer. Determine the precise concentration by measuring the absorbance at 280 nm (A280). For a typical IgG, an extinction coefficient of 1.4 mL/(mg·cm) can be used.

Step 2: Chelator Preparation

-